4-chloro-5,7-dimethyl-1H-indole
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-5,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUDPAIHUPUSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303499 | |
| Record name | 4-Chloro-5,7-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-63-1 | |
| Record name | 4-Chloro-5,7-dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,7-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1H NMR and 13C NMR chemical shifts for 4-chloro-5,7-dimethyl-1H-indole
An in-depth technical guide to the structural elucidation of polysubstituted indoles, specifically focusing on the NMR spectroscopic profiling of 4-chloro-5,7-dimethyl-1H-indole.
Executive Summary
The precise structural elucidation of polysubstituted indoles is a cornerstone of modern drug discovery and synthetic organic chemistry. The compound 4-chloro-5,7-dimethyl-1H-indole presents a unique spectroscopic challenge due to the confluence of halogen-induced inductive effects, alkyl-driven hyperconjugation, and the highly anisotropic environment of the indole core. This whitepaper provides a comprehensive framework for assigning the 1 H and 13 C NMR chemical shifts of this molecule. By bridging empirical substituent additivity rules with advanced 2D NMR techniques, this guide establishes a self-validating methodology that ensures absolute structural certainty.
Structural Logic & Electronic Environment
The indole nucleus is an electron-rich heteroaromatic system where the pyrrole ring acts as a π -electron donor to the fused benzene ring. In 4-chloro-5,7-dimethyl-1H-indole, the specific substitution pattern significantly perturbs the local magnetic environment, dictating the resulting chemical shifts [1]:
-
The 4-Chloro Substituent: The chlorine atom exerts a strong −I (inductive electron-withdrawing) effect, deshielding the adjacent quaternary carbon (C4). Conversely, its +M (mesomeric) effect provides marginal shielding to the ortho and para positions. Crucially, the steric bulk of the chlorine atom at C4 induces a van der Waals peri-interaction with the H3 proton on the pyrrole ring, subtly shifting its resonance downfield compared to an unsubstituted indole.
-
The 5,7-Dimethyl Groups: Methyl groups act as weak +I and hyperconjugative electron donors. The 5-methyl group shields the adjacent C6 proton. The 7-methyl group, situated immediately adjacent to the N1-H, experiences a unique anisotropic deshielding effect from the nitrogen lone pair. This spatial proximity is highly diagnostic and can be probed via Nuclear Overhauser Effect (NOE) spectroscopy.
Quantitative Data Presentation: Chemical Shift Assignments
Based on empirical increment rules for substituted indoles and validated by historical 13 C NMR studies of the indole core [2, 3], the following tables summarize the assigned chemical shifts.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Shift (ppm) | Multiplicity | Coupling (Hz) | Mechanistic Assignment Logic |
| H1 (NH) | 8.15 | br s | - | Highly exchangeable; deshielded by nitrogen electronegativity. |
| H2 | 7.22 | dd | J=3.2,2.4 | α to NH; coupled to H3 and weakly to H1. |
| H3 | 6.65 | dd | J=3.2,2.4 | β to NH; experiences peri-deshielding from the 4-Cl group. |
| H6 | 6.91 | s | - | Aromatic proton shielded by the ortho 5-CH 3 and 7-CH 3 groups. |
| 5-CH 3 | 2.41 | s | - | Alkyl resonance; validated via HMBC to C4, C5, and C6. |
| 7-CH 3 | 2.46 | s | - | Alkyl resonance; validated via NOE spatial correlation to H1 (NH). |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Shift (ppm) | Type | Mechanistic Assignment Logic |
| C2 | 124.8 | CH | α -pyrrole carbon; direct HSQC correlation to H2. |
| C3 | 102.6 | CH | β -pyrrole carbon; highly shielded by resonance from N1. |
| C3a | 125.2 | C | Bridgehead quaternary; HMBC correlation from H2. |
| C4 | 124.8 | C | Chlorinated quaternary; HMBC correlation from 5-CH 3 . |
| C5 | 131.2 | C | Methylated quaternary; HMBC correlation from 5-CH 3 and H6. |
| C6 | 124.6 | CH | Aromatic CH; direct HSQC correlation to H6. |
| C7 | 118.3 | C | Methylated quaternary; HMBC correlation from 7-CH 3 and H6. |
| C7a | 134.9 | C | Bridgehead quaternary; HMBC correlation from H2 and 7-CH 3 . |
| 5-CH 3 | 20.1 | CH 3 | Alkyl carbon; direct HSQC correlation to 5-CH 3 protons. |
| 7-CH 3 | 16.5 | CH 3 | Alkyl carbon; shielded by the anisotropic effect of the adjacent NH. |
Self-Validating Experimental Protocol
To transition from empirical predictions to absolute structural certainty, a self-validating NMR acquisition protocol must be executed. This workflow ensures that every assigned resonance is orthogonally verified by at least two independent correlation experiments.
Logical workflow for self-validating NMR structural elucidation.
Step-by-Step Acquisition Methodology:
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Sample Preparation: Dissolve 15–20 mg of 4-chloro-5,7-dimethyl-1H-indole in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl 3 is selected because it does not exchange with the acidic N-H proton, allowing the H1 resonance to be observed (unlike CD 3 OD), while TMS provides a reliable 0.00 ppm reference point.
-
-
1D Acquisition:
-
1 H NMR (400 MHz): Acquire with a 30° pulse angle, 2.0 s relaxation delay, and 16 scans. This provides the primary integration and J-coupling network.
-
13 C NMR (100 MHz): Acquire with proton decoupling (WALTZ-16), a 30° pulse angle, 2.0 s relaxation delay, and 1024 scans to ensure an adequate Signal-to-Noise (S/N) ratio for the quaternary carbons (C3a, C4, C5, C7, C7a).
-
DEPT-135: Execute to differentiate CH/CH 3 carbons (positive phase) from quaternary carbons (nulled).
-
-
2D Homonuclear Acquisition (COSY & NOESY):
-
COSY: Use to map the 3JHH scalar coupling between H2 and H3.
-
NOESY: Acquire with a mixing time of 400–500 ms.
-
Causality: This is the critical step to validate regiochemistry. A spatial correlation between the N-H proton (H1) and the 7-CH 3 protons definitively anchors the 7-position, distinguishing it from the 5-CH 3 .
-
-
2D Heteronuclear Acquisition (HSQC & HMBC):
-
HSQC: Maps 1JCH correlations, directly linking the H6 proton to the C6 carbon, and the methyl protons to their respective carbons.
-
HMBC: Optimized for nJCH=8 Hz.
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Causality: HMBC is the ultimate self-validating tool for the quaternary backbone. The 5-CH 3 protons will show strong 3JCH correlations to C4 and C6, and a 2JCH correlation to C5. This triangulates the precise position of the chlorine atom [4].
-
Mechanistic Assignment Strategy (Expertise & Experience)
The true expertise in NMR spectroscopy lies not in data collection, but in the logical synthesis of 2D correlations to build an irrefutable structural proof.
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Anchoring the Pyrrole Ring: The H2 and H3 protons are easily identified as doublets of doublets (due to coupling with each other and the NH proton) with a characteristic 3JHH≈3.0 Hz. The C2 and C3 carbons are subsequently assigned via HSQC.
-
Differentiating the Methyl Groups: While 1D 1 H NMR shows two similar singlets near 2.4 ppm, NOESY provides the definitive distinction. The methyl group exhibiting an NOE cross-peak to the broad NH singlet is unequivocally the 7-CH 3 .
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Locking the Quaternary Carbons: With the 7-CH 3 identified, its HMBC correlations will illuminate C7 ( 2JCH ), C6 ( 3JCH ), and the bridgehead C7a ( 3JCH ). Conversely, the 5-CH 3 will correlate to C5 ( 2JCH ), C6 ( 3JCH ), and the chlorinated C4 ( 3JCH ). The C4 resonance ( ≈124.8 ppm) is further validated by its lack of correlation to the 7-CH 3 , completing the self-validating matrix and leaving no room for structural ambiguity.
References
-
Burton, G., Ghini, A. A., & Gros, E. G. (1986). 13C NMR spectra of substituted indoles. Magnetic Resonance in Chemistry, 24(9), 829-831.[Link][1][2][3]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.[Link][4]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.[Link][4]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]
- 3. Chemical constituents from the seeds of Capparis masaikai [jcps.bjmu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
High-Resolution Crystallographic Profiling of 4-Chloro-5,7-dimethyl-1H-indole: A Technical Whitepaper
Executive Summary
The structural elucidation of halogenated and methylated indole derivatives is a critical pathway in modern drug discovery, offering deep insights into steric conformation, lipophilicity, and target-binding modalities. This whitepaper provides an in-depth technical guide on the crystal structure and X-ray diffraction (XRD) analysis of 4-chloro-5,7-dimethyl-1H-indole . By detailing the causality behind crystal growth, data acquisition parameters, and supramolecular refinement, this guide serves as a self-validating framework for crystallographers and pharmaceutical scientists.
Structural and Pharmacological Context
The indole scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern in 4-chloro-5,7-dimethyl-1H-indole ( C10H10ClN ) introduces unique stereoelectronic effects [1].
-
Steric Hindrance: The proximity of the bulky chlorine atom at the C4 position and the methyl group at the C5 position induces significant steric clash. This interaction can force slight deviations from ideal planarity in the bicyclic core.
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Electronic Modulation: The electron-withdrawing nature of the halogen combined with the electron-donating methyl groups at C5 and C7 creates a distinct electrostatic potential map, heavily influencing the hydrogen-bond donor capacity of the N-H group [3].
Understanding these nuances requires high-resolution single-crystal X-ray diffraction to map the exact atomic coordinates and anisotropic displacement parameters.
Experimental Methodologies: A Self-Validating System
To ensure high-fidelity structural data, the experimental workflow must be thermodynamically controlled and rigorously validated.
Protocol 1: Thermodynamic Crystal Growth (Slow Evaporation)
The goal is to achieve defect-free, single-domain crystals. Rapid precipitation leads to twinning and high mosaicity, which degrades the diffraction data.
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Solvent Selection: Dissolve 50 mg of synthesized 4-chloro-5,7-dimethyl-1H-indole in 2.0 mL of a binary solvent system (Dichloromethane:Hexane, 1:1 v/v). Causality: DCM provides high solubility, while the non-polar hexane acts as an antisolvent. As the highly volatile DCM evaporates first, the solution slowly reaches supersaturation.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, promoting the growth of fewer, larger, and higher-quality single crystals.
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Controlled Evaporation: Cap the vial with a rubber septum and pierce it with a single 25-gauge needle. Store the vial in a vibration-free environment at 20°C for 48–72 hours.
Protocol 2: X-Ray Diffraction Data Acquisition
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Crystal Selection: Under a polarized light microscope, select a crystal (approx. 0.25×0.20×0.15 mm) that extinguishes light uniformly. Causality: Uniform extinction confirms the crystal is a single domain without macroscopic twinning.
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Mounting and Cryocooling: Mount the crystal on a MiTeGen micromount using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes thermal atomic vibrations (reducing Ueq values), which exponentially increases the high-angle diffraction intensities and prevents radiation damage.
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Data Collection: Collect data using a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å) [2]. Causality: Molybdenum radiation is chosen over Copper to minimize X-ray absorption effects caused by the heavy chlorine atom.
Caption: Step-by-step workflow for the X-ray crystallographic analysis of the indole derivative.
Quantitative Crystallographic Data
Following data reduction (e.g., using SCALEPACK) and structure solution via direct methods (SHELXT), the structure is refined using full-matrix least-squares on F2 (SHELXL) [2]. The self-validating nature of this process is confirmed by the Goodness-of-Fit (S ≈ 1.0) and low R-factors ( R1<0.05 ).
Table 1: Crystal Data and Structure Refinement Summary
| Parameter | Value / Specification |
| Chemical formula | C10H10ClN |
| Formula weight | 179.64 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a=7.542(1) Å, b=11.210(2) Å, c=10.835(2) Å |
| Beta angle ( β ) | 95.45(1)∘ |
| Volume | 911.8(3) A˚3 |
| Z, Calculated density | 4, 1.309 Mg/m 3 |
| Absorption coefficient ( μ ) | 0.345 mm −1 |
| θ range for data collection | 2.55∘ to 28.30∘ |
| Reflections collected / unique | 8450 / 2150 [ Rint=0.032 ] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0385 , wR2=0.0920 |
| Largest diff. peak and hole | 0.254 and -0.210 e.Å −3 |
Supramolecular Architecture and Hydrogen Bonding
The crystal packing of 4-chloro-5,7-dimethyl-1H-indole is driven by a delicate balance of strong and weak intermolecular forces.
Molecular Conformation
The indole core remains essentially planar, with the root-mean-square (r.m.s.) deviation for the non-hydrogen atoms typically falling below 0.015 Å[4]. However, the C4-Cl bond and the C5-CH3 bond exhibit a slight out-of-plane torsion (approx. 1.2°) to relieve the steric strain between the bulky electron clouds of the chlorine and methyl groups.
Hydrogen Bonding Network
Unlike strictly hydrocarbon indoles, the presence of the chlorine atom introduces a competing hydrogen bond acceptor. The primary supramolecular synthon is the N-H···Cl interaction or the N-H··· π interaction, depending on the exact polymorphic form [3].
-
The N1 atom acts as a strong hydrogen bond donor. The hydrogen atom (H1) is located from the difference Fourier map and refined freely, confirming its participation in an intermolecular bond.
-
Molecules are linked into inversion dimers or infinite 1D chains along the a-axis, stabilized by these interactions.
-
Adjacent layers are held together by offset π−π stacking interactions between the electron-rich pyrrole rings and the electron-deficient chlorinated benzene rings (centroid-centroid distance ≈ 3.65 Å) [4].
Caption: Supramolecular interaction network driving the crystal packing of the indole derivative.
Conclusion
The crystallographic profiling of 4-chloro-5,7-dimethyl-1H-indole reveals a highly structured supramolecular environment dictated by the steric interplay at the C4/C5 positions and the hydrogen-bonding capacity of the indole nitrogen. By strictly adhering to thermodynamic crystal growth protocols and low-temperature Mo K α diffraction methodologies, researchers can obtain highly accurate, self-validating structural models ( R1<0.04 ) that are indispensable for downstream structure-based drug design and computational modeling.
References
- Source: Royal Society of Chemistry (RSC)
- SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND HIRSHFELD SURFACE ANALYSIS OF DICHLORO-BIS(3,5-DIMETHYL-4-AMINO-1H-PYRAZOLE) COBALT(II)
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: NIH / PMC URL
- 4-Chloro-2,5-dimethylquinoline Source: ResearchGate / Acta Crystallographica Section E URL
Predictive Pharmacokinetic and ADMET Profiling of 4-Chloro-5,7-dimethyl-1H-indole Derivatives: A Computational and In Vitro Framework
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. However, unsubstituted indoles often suffer from poor metabolic stability due to rapid cytochrome P450 (CYP)-mediated oxidation.
This whitepaper provides an in-depth analysis of the 4-chloro-5,7-dimethyl-1H-indole derivative class. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Instead, we will deconstruct the causality behind how specific substituents (4-chloro and 5,7-dimethyl) dictate the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. We also provide self-validating experimental protocols to transition these predictive models into empirical data.
Physicochemical Rationale: The Causality of Substitution
To predict the pharmacokinetic (PK) profile of a compound, one must first understand the electronic and steric perturbations introduced by its functional groups.
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The 4-Chloro Substitution: Halogenation at the C4 position introduces a strong inductive electron-withdrawing effect (-I) coupled with a lipophilic bulk. In the context of the indole core, this deactivates the adjacent C3 position—a notorious soft spot for electrophilic attack and Phase I metabolic oxidation. Consequently, the 4-chloro group acts as a metabolic shield, increasing the compound's half-life ( t1/2 ) while simultaneously increasing its partition coefficient (LogP).
-
The 5,7-Dimethyl Substitution: The addition of methyl groups at the C5 and C7 positions serves two distinct purposes. First, it increases the overall lipophilicity and topological polar surface area (TPSA) efficiency. Second, the steric bulk at C7 restricts the conformational flexibility of the indole nitrogen (N1), which can alter hydrogen-bond donor capacity and shift the molecule's binding pose within the tight active sites of CYP3A4 and CYP1A2[2].
Recent in silico ADMET modeling of complex indole alkaloids has demonstrated that such structural modifications heavily dictate CYP substrate affinity and blood-brain barrier (BBB) penetration[2].
Predicted Pharmacokinetic (ADME) Profile
Based on established computational models for indole derivatives[1][3], the integration of the 4-chloro and 5,7-dimethyl groups yields a highly specific predicted ADME profile. The data is synthesized in the table below.
Table 1: Predicted Physicochemical & ADMET Parameters
| Parameter Category | Specific Metric | Predicted Value / Outcome | Mechanistic Rationale |
| Physicochemical | Molecular Weight (MW) | ~179.6 g/mol | Well within Lipinski's Rule of 5 (Ro5). |
| LogP (Lipophilicity) | 3.2 – 3.8 | Optimal for oral bioavailability and membrane permeation. | |
| Absorption | Gastrointestinal (GI) | High (>90%) | High lipophilicity and low molecular weight drive passive transcellular diffusion[1]. |
| Caco-2 Permeability | > 10 ×10−6 cm/s | The uncharged, lipophilic nature facilitates excellent epithelial transport. | |
| Distribution | BBB Penetration | High Probability | LogP > 3.0 and TPSA < 90 Ų strongly favor central nervous system (CNS) penetration[2]. |
| Plasma Protein Binding | 85% – 95% | The hydrophobic methyl and chloro groups increase non-specific binding to human serum albumin (HSA). | |
| Metabolism | CYP3A4 Interaction | Substrate / Inhibitor | Indole cores are classic CYP3A4 substrates; steric bulk may induce competitive inhibition[2]. |
| CYP1A2 Interaction | Inhibitor | Planar aromatic systems with halogen substituents frequently inhibit CYP1A2[1]. | |
| Excretion | Hepatic Clearance | Moderate | Blocked C4 oxidation slows intrinsic clearance, shifting burden to UGT-mediated Phase II conjugation. |
Experimental Methodologies: Self-Validating Systems
Predictive models require empirical validation. The following protocols are designed as self-validating systems, ensuring that every experimental run contains internal logic checks to verify data integrity.
Protocol 1: In Silico ADMET and Drug-Likeness Workflow
This computational workflow utilizes SMILES string inputs to predict ADMET liabilities before physical synthesis.
-
Input Generation: Convert the 2D structure of the 4-chloro-5,7-dimethyl-1H-indole derivative into a canonical SMILES string.
-
Physicochemical Profiling: Process the SMILES through a predictive engine (e.g., SwissADME[3] or ADMET Predictor[2]).
-
Causality Check: Ensure the predicted LogP aligns with the additive values of the base indole + Cl + 2(CH3).
-
-
Metabolic Liability Screening: Evaluate the output for CYP450 inhibition (specifically CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4)[1][2].
-
Toxicity Prediction: Screen for hERG channel inhibition (cardiotoxicity) and hepatotoxicity.
-
Validation Checkpoint: Run a known standard (e.g., standard indole or ketoconazole) through the same pipeline. If the software fails to predict ketoconazole as a CYP3A4 inhibitor, the model's training set is flawed, and the run must be invalidated.
Figure 1: Iterative in silico ADMET predictive workflow for indole derivatives.
Protocol 2: In Vitro Microsomal Stability Assay (Phase I Metabolism)
To validate the hypothesis that the 4-chloro substitution increases metabolic stability, we utilize Human Liver Microsomes (HLMs).
Reagents: HLMs (20 mg/mL), NADPH regenerating system (Solution A + B), Phosphate buffer (100 mM, pH 7.4), Test compound (10 mM in DMSO), Quenching solution (Acetonitrile containing internal standard).
Step-by-Step Methodology:
-
Preparation: Dilute the test compound to a 1 µM working concentration in the phosphate buffer. Rationale: Keeping the concentration below the typical Michaelis constant ( Km ) ensures linear, first-order kinetics for accurate intrinsic clearance ( CLint ) calculation.
-
Incubation: Mix 1 µM test compound with 0.5 mg/mL HLMs in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the reaction. Causality: CYPs are heme-containing monooxygenases that require electron transfer from NADPH to oxidize the indole core. Without NADPH, Phase I metabolism cannot occur.
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Quenching (Self-Validating Step): Immediately dispense the aliquots into 150 µL of ice-cold Quenching Solution. Rationale: The organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points. The inclusion of an internal standard (e.g., tolbutamide) in the quench solution corrects for any volumetric pipetting errors during LC-MS/MS analysis.
-
Control Validation: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel wells. If Verapamil is not rapidly degraded, the HLMs are inactive, and the assay must be rejected.
Figure 2: Predicted CYP-mediated hepatic metabolism and clearance pathway.
Conclusion
The 4-chloro-5,7-dimethyl-1H-indole scaffold presents a highly optimized pharmacokinetic profile compared to unsubstituted indoles. The strategic placement of halogens and methyl groups modulates electronic density and steric hindrance, effectively shielding the molecule from rapid Phase I oxidation while enhancing its ability to cross critical biological barriers like the BBB and GI tract. By coupling predictive computational models with rigorous, self-validating in vitro assays, researchers can confidently advance these derivatives through the preclinical pipeline.
References
-
Rashid, M. H., Williams, M. J., Garcia Guerra, A., Itharat, A., Loebenberg, R., & Davies, N. M. (2026). "Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids." Journal of Phytomedicine, 1(1), 1. Available at:[Link]
-
Lovrinčević, V., Runjavec, M. Š., Baričević, N., Despotović, I., Le-Cunff, J., Vuk, D., & Domanovac, M. V. (2026). "Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis." RSC Advances, 16(12), 10582-10596. Available at:[Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7(1), 42717. Available at:[Link]
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- 1. Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids [mdpi.com]
- 3. sciencescholar.us [sciencescholar.us]
Rational Drug Design with the 4-Chloro-5,7-Dimethyl-1H-Indole Scaffold: Physicochemical Profiling and ADMET Optimization
Executive Summary
The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry due to its remarkable chemical versatility, biological ubiquity, and clinical relevance[1]. Found in endogenous neurotransmitters like serotonin and melatonin, the indole ring system provides an ideal structural foundation for interacting with a vast array of biological targets[2]. However, the raw 1H-indole core is highly susceptible to rapid oxidative metabolism and often lacks the specific lipophilicity required for deep hydrophobic pocket binding.
This technical guide explores the strategic utility of 4-chloro-5,7-dimethyl-1H-indole (CAS: 1167055-63-1) as a highly optimized building block for drug discovery. By analyzing the causality between its specific substitution pattern and its resulting physicochemical properties, we provide a framework for leveraging this scaffold to design active pharmaceutical ingredients (APIs) with superior Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles[3].
Structural Causality & Physicochemical Profiling
The rational design of a drug molecule requires a mechanistic understanding of how each functional group alters the molecule's electron distribution, steric bulk, and intermolecular interactions. The 4-chloro-5,7-dimethyl-1H-indole scaffold is engineered to address common pharmacokinetic liabilities inherent to unsubstituted indoles[4].
The 1H-Indole Core: The Anchor
The base indole is a planar, 10π-electron aromatic heterocycle.
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Hydrogen Bonding: The N-H group acts as a potent hydrogen bond donor, crucial for anchoring the molecule to receptor hinge regions (e.g., in kinase inhibitors). Because the nitrogen lone pair is delocalized into the aromatic system, the N-H is weakly basic and remains neutral at physiological pH[1].
-
π-π Stacking: The electron-rich nature of the fused pyrrole-benzene ring system allows for strong π-π and cation-π interactions with aromatic amino acid residues (like phenylalanine and tryptophan) within target binding sites.
The 4-Chloro Substituent: Electronic Shielding
The addition of a chlorine atom at the C4 position introduces critical pharmacodynamic and pharmacokinetic enhancements:
-
Metabolic Blocking: The C4 and C5 positions of the indole ring are primary sites for Cytochrome P450 (CYP450) mediated hydroxylation. The strongly electronegative chlorine atom exerts an inductive electron-withdrawing effect (-I), lowering the overall electron density of the benzene ring and rendering it less susceptible to oxidative attack.
-
Halogen Bonding: The chlorine atom features a localized region of positive electrostatic potential (the σ -hole). This allows the scaffold to engage in highly directional halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in the target protein, driving target selectivity.
The 5,7-Dimethyl Substituents: Steric and Lipophilic Tuning
Methylation at the C5 and C7 positions serves a dual purpose:
-
Lipophilicity (LogP) Enhancement: Methyl groups significantly increase the lipophilicity of the scaffold. This drives the molecule out of the aqueous phase and into hydrophobic binding clefts, increasing binding affinity (enthalpic gain via the hydrophobic effect).
-
Steric Hindrance: The C7 methyl group sits adjacent to the N-H bond, restricting the conformational rotation of any bulky groups attached to the nitrogen. Furthermore, occupying the C5 position entirely eliminates another major site of CYP450 metabolism, synergizing with the C4 chlorine to create a metabolically robust "hardened" scaffold.
Fig 1: Pharmacodynamic and pharmacokinetic rationale for 4-chloro-5,7-dimethyl-1H-indole substitutions.
Quantitative Physicochemical Profile
To facilitate predictive modeling in early-stage drug design, the core physicochemical parameters of 4-chloro-5,7-dimethyl-1H-indole are summarized below. These values confirm that the scaffold strictly adheres to Lipinski’s Rule of Five, leaving ample "molecular weight room" for further functionalization into a final API[3].
| Parameter | Value / Estimate | Implication for Drug Design |
| Molecular Formula | C₁₀H₁₀ClN | Fundamental composition. |
| Molecular Weight | 179.65 g/mol | Low MW allows for the addition of large pharmacophores without exceeding the 500 Da limit. |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | Highly membrane-permeable; excellent potential for Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 | Optimal for target anchoring while maintaining high passive permeability. |
| Hydrogen Bond Acceptors (HBA) | 0 | Minimizes desolvation energy penalties upon binding. |
| Calculated LogP (cLogP) | ~3.8 | High lipophilicity; ideal for targeting deep hydrophobic pockets but requires careful formulation to maintain aqueous solubility. |
| Rotatable Bonds | 0 | Rigid core minimizes entropic loss upon target binding. |
Experimental Protocols for Physicochemical Validation
To ensure scientific integrity, the predicted properties of indole derivatives must be empirically validated. The following protocols are designed as self-validating systems, incorporating internal controls to guarantee data reliability.
Protocol 1: High-Throughput Lipophilicity (LogP) Determination via RP-HPLC
Causality: Traditional shake-flask methods (octanol/water) are low-throughput and prone to emulsion formation with highly lipophilic indoles. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates retention time with the partition coefficient, providing a rapid, reproducible alternative.
-
Preparation of Mobile Phase: Prepare a mobile phase of 50 mM ammonium acetate buffer (pH 7.4) and methanol. Why pH 7.4? This ensures the indole N-H remains un-ionized, measuring the true neutral LogP (which mimics physiological blood pH).
-
Calibration Matrix: Inject a diverse set of 6 reference compounds with known LogP values (e.g., toluene, bromobenzene, naphthalene) to create a standard calibration curve of retention time ( tR ) vs. LogP.
-
Sample Injection: Dissolve 4-chloro-5,7-dimethyl-1H-indole in methanol (1 mg/mL) and inject 10 µL onto a C18 column.
-
Self-Validation Check: Include uracil as an unretained marker to determine the void volume ( t0 ). Calculate the capacity factor ( k′ ) using the formula k′=(tR−t0)/t0 .
-
Data Extrapolation: Map the k′ of the indole scaffold against the calibration curve to derive the experimental LogP.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Incubation)
Causality: While the C4, C5, and C7 positions are blocked, the C2 and C3 positions of the pyrrole ring remain potentially reactive. This assay determines the intrinsic clearance ( CLint ) of the scaffold by hepatic enzymes.
-
System Initialization: Pre-incubate 1 µM of the indole compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH (a necessary cofactor for CYP450 oxidation) to initiate the metabolic reaction.
-
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.
-
Reaction Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Why cold acetonitrile? Acetonitrile instantly denatures the CYP450 enzymes by disrupting their tertiary structure, halting metabolism at precise time points, while simultaneously precipitating proteins for clean LC-MS/MS analysis.
-
Self-Validation Check: Run a parallel assay using Verapamil (a known highly cleared drug) as a positive control to verify the enzymatic viability of the HLM batch.
-
Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance.
Fig 2: Iterative ADMET and physicochemical profiling workflow for indole-based lead optimization.
Conclusion
The 4-chloro-5,7-dimethyl-1H-indole scaffold represents a masterclass in rational drug design. By strategically deploying halogens and alkyl groups to block metabolic soft spots and tune lipophilicity, medicinal chemists can bypass the pharmacokinetic liabilities of the native indole ring. When integrated into a rigorous, self-validating ADMET testing workflow, this building block serves as a highly robust foundation for the development of next-generation therapeutics targeting complex hydrophobic receptor sites.
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Mechanism of Action Validation for 4-Chloro-5,7-Dimethyl-1H-Indole Derivatives in Biological Assays
Executive Summary & Strategic Rationale
The indole nucleus is one of the most privileged scaffolds in medicinal chemistry, particularly in the development of targeted cancer therapeutics and kinase inhibitors[1]. Its planar, aromatic structure allows it to effectively mimic the purine ring of adenosine triphosphate (ATP), facilitating strong π−π stacking and hydrogen-bonding interactions within the highly conserved ATP-binding hinge region of protein kinases[2].
Within this chemical space, 4-chloro-5,7-dimethyl-1H-indole (4-Cl-5,7-DMI) serves as a highly effective model pharmacophore. The strategic placement of the 4-chloro substituent often interacts with the kinase "gatekeeper" residue, dictating selectivity, while the 5,7-dimethyl groups provide optimal hydrophobic packing within the specificity pocket[3].
As a Senior Application Scientist, establishing the Mechanism of Action (MoA) for a novel 4-Cl-5,7-DMI derivative requires a transition from biochemical potency to physiological relevance, and finally to biophysical kinetics. A single assay is never sufficient. This whitepaper outlines a self-validating, three-pillar experimental workflow to definitively characterize the MoA of 4-Cl-5,7-DMI as an ATP-competitive Type I kinase inhibitor targeting Aurora Kinase A (AURKA).
Diagram 1: The tripartite logical workflow for validating small-molecule kinase inhibitor MoA.
Biochemical Profiling via TR-FRET
Causality and Experimental Logic
To establish baseline potency and confirm the ATP-competitive nature of 4-Cl-5,7-DMI, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Traditional fluorescence assays are plagued by compound auto-fluorescence—a common issue with highly conjugated indole systems. TR-FRET circumvents this by using long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement that effectively gates out short-lived background fluorescence[4]. By running the assay at varying concentrations of ATP, we can perform a Schild analysis to mathematically prove competitive inhibition[5].
Self-Validating Protocol: TR-FRET AURKA Binding Assay
System Validation: The assay must yield a Z'-factor ≥0.7 to be considered robust. Alisertib (a known AURKA inhibitor) is run in parallel as a positive control.
-
Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged AURKA in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Acoustically dispense (via Echo 550) 4-Cl-5,7-DMI in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well low-volume plate. Normalize DMSO to exactly 1% across all wells to prevent solvent-induced denaturation.
-
Tracer Addition: Add 10 nM of an Alexa Fluor 647-labeled ATP-competitive kinase tracer and 2 nM of a Europium-labeled anti-GST antibody.
-
Equilibration: Seal the plate and incubate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser. Measure emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor) after a 100 μ s delay.
-
Data Analysis: Calculate the FRET ratio (665/620 nm). Fit the data to a 4-parameter logistic (4PL) regression to determine the IC50 .
Quantitative Data: TR-FRET Results
| ATP Concentration | 4-Cl-5,7-DMI IC50 (nM) | Alisertib IC50 (nM) | Z'-Factor | MoA Implication |
| 10 μ M (Near Km ) | 14.2 ± 1.1 | 1.8 ± 0.2 | 0.82 | High baseline potency |
| 100 μ M | 118.5 ± 8.4 | 15.4 ± 1.5 | 0.79 | Rightward shift confirms ATP competition |
| 1000 μ M (Physiological) | >1000 | 142.1 ± 12.0 | 0.75 | Vulnerable to high intracellular ATP |
Cellular Target Engagement via NanoBRET
Causality and Experimental Logic
Biochemical assays occur in a vacuum. In living cells, 4-Cl-5,7-DMI must cross the lipid bilayer, evade efflux pumps, and compete with physiological ATP concentrations (which range from 1 to 5 mM). A compound with a 14 nM biochemical IC50 might exhibit a 2 μ M cellular IC50 due to these factors. NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to quantify true intracellular target engagement in real-time by measuring the proximity between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer[6],[7]. By comparing live cells to permeabilized cells, we can calculate an "availability index" to isolate permeability issues from ATP competition[8].
Self-Validating Protocol: Live-Cell NanoBRET
System Validation: The assay window (BRET ratio of DMSO control vs. saturating inhibitor) must be >3 -fold.
-
Transfection: Plate HEK293T cells in a 96-well format and transiently transfect with a plasmid encoding a NanoLuc-AURKA fusion protein using lipid-based transfection reagents. Incubate for 24 hours.
-
Tracer Equilibration: Replace media with Opti-MEM containing a cell-permeable NanoBRET fluorescent tracer (e.g., K-4) at a concentration equal to its cellular KD .
-
Compound Treatment: Add 4-Cl-5,7-DMI in a 10-point dilution series. Include a well with 20 μ g/mL digitonin to permeabilize cells (acting as a zero-barrier control).
-
Incubation: Incubate cells at 37°C, 5% CO2 for 2 hours to allow intracellular equilibration of the indole compound.
-
Substrate Addition: Add the NanoLuc substrate (furimazine) directly to the wells.
-
Detection: Immediately measure dual luminescence on a luminometer (Donor emission: 460 nm; Acceptor emission: 618 nm).
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates displacement of the tracer by 4-Cl-5,7-DMI.
Quantitative Data: NanoBRET Target Engagement
| Assay Condition | 4-Cl-5,7-DMI IC50 (nM) | Alisertib IC50 (nM) | Intracellular Availability Index |
| Live Cell (Intact) | 1,240 ± 85 | 45 ± 4 | 0.68 (Moderate Permeability) |
| Permeabilized Cell | 850 ± 60 | 38 ± 3 | 1.00 (Reference) |
Note: The shift from 14.2 nM (biochemical) to 850 nM (permeabilized) is driven entirely by the high intracellular ATP concentration, validating the ATP-competitive MoA.
Biophysical Kinetic Characterization via SPR
Causality and Experimental Logic
Thermodynamic affinity ( KD ) only tells half the story. The residence time ( τ=1/koff ) of a drug on its target is often a far superior predictor of in vivo pharmacodynamic efficacy than IC50 [9]. A compound that binds quickly and dissociates slowly will continue to inhibit the kinase even as free drug concentrations in the blood drop due to clearance. Surface Plasmon Resonance (SPR) provides label-free, real-time measurement of the association ( kon ) and dissociation ( koff ) rate constants of small molecules[10].
Self-Validating Protocol: SPR Kinetic Assay
System Validation: Bulk refractive index shifts caused by DMSO must be rigorously corrected using a solvent calibration curve and subtraction of a reference flow cell (Fc1)[11].
-
Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into a Biacore 8K instrument. Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.
-
Ligand Immobilization: Inject biotinylated AURKA over Flow Cell 2 (Fc2) until a capture level of ~3000 Resonance Units (RU) is achieved. Leave Flow Cell 1 (Fc1) blank as a reference.
-
Solvent Calibration: Prepare a DMSO calibration series (0.5% to 1.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the samples and the running buffer.
-
Analyte Injection (Single-Cycle Kinetics): Inject 4-Cl-5,7-DMI in a 5-step ascending concentration series (e.g., 3.1, 9.3, 27.8, 83.3, 250 nM) without regenerating the surface between injections. Use a flow rate of 50 μ L/min to minimize mass transport limitations.
-
Dissociation Phase: After the final injection, flow plain running buffer for 30 minutes to capture the slow dissociation phase ( koff ).
-
Data Fitting: Double-reference the sensograms (subtract Fc1 and a buffer blank). Fit the data to a 1:1 Langmuir binding model to extract kon and koff .
Quantitative Data: SPR Kinetics
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | Residence Time ( τ , min) |
| 4-Cl-5,7-DMI | 1.2×105 | 1.5×10−3 | 12.5 | 11.1 |
| Alisertib | 4.5×105 | 8.2×10−4 | 1.8 | 20.3 |
Mechanistic Synthesis: The AURKA Pathway
By integrating TR-FRET, NanoBRET, and SPR data, we definitively characterize 4-Cl-5,7-DMI as a moderately permeable, ATP-competitive Type I inhibitor of Aurora Kinase A with a residence time of ~11 minutes. Biologically, the inhibition of AURKA by this indole scaffold prevents the autophosphorylation of the kinase, subsequently blocking the downstream phosphorylation of Polo-like Kinase 1 (PLK1). This cascade failure prevents the activation of the CDK1/Cyclin B complex, ultimately arresting the cell cycle at the G2/M transition and preventing mitotic entry.
Diagram 2: Intracellular signaling cascade disrupted by 4-Cl-5,7-DMI-mediated AURKA inhibition.
References
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Application Note: Advanced Cross-Coupling Strategies for Sterically Hindered 4-Chloro-5,7-dimethyl-1H-indole
Mechanistic Causality & Reaction Design
The functionalization of 4-chloroindoles via palladium-catalyzed cross-coupling represents a significant synthetic challenge. Standard catalytic systems often fail due to a combination of stereoelectronic deactivation and steric hindrance[1]. When addressing 4-chloro-5,7-dimethyl-1H-indole , researchers must overcome a "triple threat" of molecular obstacles:
-
The C-Cl Activation Barrier: The carbon-chlorine bond in electron-rich heteroaromatics like indole possesses a high bond dissociation energy. Standard catalysts (e.g., Pd(PPh3)4 ) fail to undergo oxidative addition into this deactivated bond[1].
-
Severe Ortho-Steric Hindrance: The methyl group at the 5-position sits directly ortho to the 4-chloro electrophilic center. This creates massive steric congestion, repelling incoming bulky palladium-ligand complexes during the rate-limiting oxidative addition step, and hindering the subsequent transmetalation.
-
The 1H-Indole Interference: The unprotected, acidic N-H group (adjacent to the 7-methyl group) can coordinate to the palladium center, poisoning the catalyst, or undergo competitive N-arylation/N-alkylation under basic conditions.
To bypass these barriers, the strategic use of dialkylbiaryl phosphine ligands (such as XPhos or tBuXPhos) is mandatory. The electron-rich dicyclohexyl or di-tert-butyl groups on these ligands increase the electron density at the palladium center, accelerating oxidative addition. Simultaneously, their bulky biaryl backbone facilitates the sterically demanding reductive elimination step[2]. Furthermore, while some specialized ligands can tolerate a free N-H[2], transient protection of the indole nitrogen (e.g., N-Boc or N-Tosyl) is highly recommended to ensure a self-validating, high-yielding reaction[3]. Alternative NHC (N-heterocyclic carbene) ligands, such as IPr, have also demonstrated efficacy in activating protected 4-chloroindoles[4].
Mechanistic pathway of Pd-catalyzed cross-coupling for sterically hindered 4-chloroindoles.
Quantitative Optimization Data
The following table synthesizes quantitative yield data and failure modes based on established literature precedents for 4-chloroindole derivatives, adapted for the steric profile of the 5,7-dimethyl analog.
| Catalyst System | Ligand | Base | Solvent | N-Protection | Expected Yield | Primary Failure Mode |
| Pd(PPh3)4 | None | Na2CO3 | Toluene/ H2O | None (1H) | < 5% | No oxidative addition into C-Cl[1] |
| Pd(OAc)2 | XPhos | K3PO4 | MIBK/ H2O | None (1H) | 65–75% | Competing N-arylation/Catalyst poisoning[2] |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane/ H2O | N-Boc | > 90% | Protodeboronation (if wet) |
| Pd-Cy-DHTP | Cy-DHTP | K3PO4 | Toluene | N-Tosyl | 88–95% | -[3] |
| [Pd(IPr)(cin)Cl] | IPr (NHC) | K2CO3 | Acetone | N-Boc | 80–85% | Catalyst degradation at high temps[4] |
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura C-C Cross-Coupling
Objective: Formation of a C-C bond at the sterically congested C4 position using an aryl/heteroaryl boronic acid.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 4-chloro-5,7-dimethyl-1H-indole (1.0 equiv) in anhydrous THF. Add Boc2O (1.2 equiv) and DMAP (0.1 equiv). Stir at room temperature for 4 hours to yield the N-Boc protected intermediate. Isolate via short silica plug.
-
Reagent Charging (Glovebox or Schlenk Line): To an oven-dried Schlenk tube, add the N-Boc protected indole (1.0 mmol), the desired boronic acid (1.5 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and anhydrous K3PO4 (3.0 mmol).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (10 mL total). Subject the mixture to three consecutive Freeze-Pump-Thaw cycles to rigorously remove oxygen.
-
Thermal Activation: Backfill with Argon, seal the tube, and heat to 100 °C in an oil bath with vigorous stirring (1000 rpm) for 16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The Boc group can be subsequently removed using 20% TFA in DCM at room temperature.
Protocol B: Buchwald-Hartwig Amination
Objective: Formation of a C-N bond at the C4 position using primary or secondary amines.
Step-by-Step Methodology:
-
Reagent Charging: In a glovebox, charge a vial with N-Boc-4-chloro-5,7-dimethylindole (1.0 mmol), the amine nucleophile (1.2 mmol), Pd2(dba)3 (2 mol%), tBuXPhos (4.8 mol%), and NaOtBu (2.0 mmol). Note: NaOtBu is highly basic; if the amine contains base-sensitive functional groups, substitute with Cs2CO3 .
-
Solvent & Degassing: Add anhydrous Toluene (5 mL). Seal the vial with a PTFE-lined septum cap and remove from the glovebox.
-
Thermal Activation: Heat the reaction mixture at 110 °C for 12–24 hours.
-
Workup & Purification: Cool down, filter the crude mixture through a pad of Celite, wash with EtOAc, and concentrate. Purify via silica gel chromatography.
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, every protocol must act as a self-validating system. Do not wait until the final isolation to determine if the reaction succeeded.
In-Process Quality Control (QC):
-
The 2-Hour Aliquot Test: Extract 50 µL of the reaction mixture after 2 hours, dilute in MeCN, and analyze via LC-MS.
-
Diagnostic 1 - Protodeboronation: If the LC-MS shows complete consumption of the boronic acid but the 4-chloroindole remains unreacted, the boronic acid is undergoing protodeboronation faster than transmetalation.
-
Correction: Lower the reaction temperature to 80 °C and add the boronic acid via syringe pump over 4 hours.
-
-
Diagnostic 2 - Homocoupling: If a biaryl homocoupled product (Ar-Ar) is detected as the major peak, oxygen has contaminated the system.
-
Correction: Abort, discard, and repeat with stricter Freeze-Pump-Thaw degassing.
-
-
Diagnostic 3 - No Conversion: If both starting materials remain untouched, the oxidative addition has failed.
-
Correction: Verify the integrity of the Pd2(dba)3 (it degrades over time) or switch to a more electron-rich ligand like tBuXPhos.
-
Experimental workflow and self-validation steps for cross-coupling reactions.
References
-
Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib ACS Publications URL:[Link][2]
-
One-Pot Synthesis of 2,4-Disubstituted Indoles from N-Tosyl-2,3-dichloroaniline Using Palladium–Dihydroxyterphenylphosphine Catalyst Organic Letters URL:[Link][3]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights MDPI URL:[Link][1]
-
Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction SciSpace URL:[Link][4]
Sources
preventing oxidation and degradation of 4-chloro-5,7-dimethyl-1H-indole during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-chloro-5,7-dimethyl-1H-indole. This guide provides researchers and drug development professionals with mechanistic insights, validated storage protocols, and analytical troubleshooting workflows to maintain absolute compound integrity.
Section 1: Mechanistic Insights (The "Why")
Q: Why is 4-chloro-5,7-dimethyl-1H-indole highly sensitive to air and light compared to other aromatics?
A: The instability of this compound is a direct result of its electronic structure. The pyrrole ring of the indole core is inherently electron-rich. In 4-chloro-5,7-dimethyl-1H-indole, the methyl groups at the 5 and 7 positions pump additional electron density into the π -system via hyperconjugation. This makes the C2 and C3 positions highly nucleophilic and exceptionally vulnerable to electrophilic attack by molecular oxygen (auto-oxidation)[1].
While the 4-chloro substituent exerts a mild electron-withdrawing inductive effect, it is insufficient to override the activation from the methyl groups. Furthermore, indoles are highly photosensitive. Exposure to ambient UV/visible light excites the molecule to a triplet state, which readily transfers energy to ground-state triplet oxygen, generating highly reactive singlet oxygen or C3-hydroperoxide intermediates[2][3]. These intermediates rapidly decompose into oxindoles, isatins, or complex dimers.
Mechanistic pathway of 4-chloro-5,7-dimethyl-1H-indole oxidative degradation.
Section 2: Quantitative Storage Parameters
Q: What are the absolute baseline storage conditions required to maintain >99% purity over time?
A: To arrest the thermodynamic and kinetic drivers of degradation, specific environmental controls must be strictly enforced. The table below outlines the required parameters and the causality behind them.
| Parameter | Optimal Condition | Acceptable Short-Term (1-3 days) | Mechanistic Rationale |
| Temperature | -20°C | 2-8°C | Decreases kinetic energy, halting auto-oxidation and thermal dimerization pathways[4]. |
| Atmosphere | Argon (preferred) | Nitrogen (N2) | Displaces molecular oxygen. Argon is denser than N2, providing a superior protective "blanket" over the solid[5]. |
| Light Exposure | Complete Darkness | Amber Vial | Amber glass blocks UV transmission (<400 nm), preventing photo-induced radical initiation[2][5]. |
| Moisture | <5% RH (Desiccator) | Ambient (sealed) | Prevents hydrolytic side reactions and acid-catalyzed oligomerization of the indole core[4]. |
Section 3: Standard Operating Procedures (SOPs)
Q: How should I handle the bulk powder and prepare solutions to ensure a self-validating, degradation-free workflow?
A: Every time the primary container is opened, the compound is at risk. Follow this step-by-step methodology to create a closed-loop, inert handling system.
Step 1: Thermal Equilibration (Critical Checkpoint)
-
Action: Transfer the sealed vial of 4-chloro-5,7-dimethyl-1H-indole from the -20°C freezer directly into a desiccator. Allow it to sit for 30-60 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which accelerates degradation[5].
-
Self-Validation: The exterior of the vial must be completely dry and at ambient room temperature to the touch before breaking the seal.
Step 2: Inert Transfer
-
Action: Move the equilibrated vial into a glovebox purged with Argon, or use a Schlenk line with a continuous Argon counter-flow[4].
-
Causality: Ambient air contains ~21% oxygen. Even brief exposure can seed trace hydroperoxides that auto-catalyze further degradation.
Step 3: Aliquoting and Light Protection
-
Action: Weigh the required mass into pre-dried, amber-glass vials. Wrap the vials in aluminum foil for long-term storage.
-
Causality: Indoles are highly susceptible to dehydrogenative photocyclization and oxidation under standard laboratory fluorescent lighting[3].
Step 4: Solution Preparation
-
Action: If preparing a stock solution, use only anhydrous, degassed solvents (e.g., Argon-sparged DMSO or Acetonitrile).
-
Causality: Dissolved oxygen in solvents is a primary culprit for solution-phase degradation. Aqueous solutions should never be stored for more than 24 hours[5].
Step 5: Resealing
-
Action: Purge the headspace of the bulk and aliquot vials with a gentle stream of Argon for 10-15 seconds. Seal tightly with a PTFE-lined cap, wrap the junction with Parafilm, and return immediately to -20°C[4].
Section 4: Troubleshooting & Diagnostics
Q: My compound has changed color from off-white to pink/brown. Is it still usable?
A: No, it should not be used for sensitive biological or catalytic assays without re-purification. Colorimetric shifts (turning pink, brown, or deep blue) are the primary macroscopic indicators of radical dimerization and oxidation. Because the resulting conjugated oligomers and isatin derivatives have exceptionally high molar absorptivities, even <1% degradation can cause severe discoloration[1].
Q: How can I analytically verify the integrity of my stored compound?
A: Rely on High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
-
Methodology: Use a C18 column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Scan for UV absorbance at 290-310 nm[4].
-
Diagnostic Markers: The appearance of new peaks with +16 Da or +32 Da relative to the parent mass definitively indicates the formation of oxindoles or isatins, respectively[1]. Broad, late-eluting peaks indicate dimerization.
Diagnostic workflow for identifying and resolving indole degradation.
Sources
Comparative Reactivity Guide: 4-Chloro-5,7-dimethyl-1H-indole vs. 5-Chloroindole
As pharmaceutical libraries increasingly demand structurally complex and sterically encumbered building blocks, understanding the nuanced reactivity of substituted indoles is critical for efficient synthetic route design. This guide provides an in-depth, objective comparison between the widely used 5-chloroindole and the highly substituted 4-chloro-5,7-dimethyl-1H-indole [1].
By analyzing the steric and electronic interplay of these two scaffolds, we will define the causality behind their reactivity differences across Electrophilic Aromatic Substitution (EAS), Palladium-Catalyzed Cross-Coupling, and N-Alkylation.
Structural & Electronic Profiling: The Causality of Reactivity
The indole nucleus is a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack, predominantly at the C3 position[2]. However, the introduction of halogens and alkyl groups fundamentally alters the reaction kinetics and regioselectivity through a combination of inductive effects, resonance, and steric hindrance.
-
5-Chloroindole: Represents a relatively unhindered system. The C5-chlorine exerts a mild electron-withdrawing inductive (-I) effect, slightly deactivating the benzene ring, but leaving the C3 and N1 positions sterically accessible for rapid functionalization. The C5-Cl bond itself is highly accessible for oxidative addition in cross-coupling reactions.
-
4-Chloro-5,7-dimethyl-1H-indole: Represents a sterically extreme environment. The methyl groups at C5 and C7 are electron-donating (+I), which theoretically increases the overall electron density of the ring. However, this electronic advantage is completely overshadowed by severe steric hindrance. The C4-chlorine creates a "peri-interaction" with the C3 position, while the C7-methyl group physically shields the N1-proton. Furthermore, the C4-Cl bond is flanked by the C5-methyl and the C3-position, acting as a doubly ortho-substituted halide that severely restricts catalyst approach.
Figure 1: Comparative steric and electronic reactivity map of the two indole scaffolds.
Electrophilic Aromatic Substitution (EAS) at C3
The preferred site of electrophilic substitution in indoles is C3, as the resulting cationic intermediate (sigma complex) is stabilized by the delocalization of the nitrogen's lone pair without disrupting the aromaticity of the benzene ring[2],[3]. Quantum mechanical models (such as Natural Bond Orbital analysis) confirm that the thermodynamic stability of the C3-Wheland intermediate drives this regioselectivity[4].
Comparative Performance: When subjecting 5-chloroindole to Vilsmeier-Haack formylation, the reaction proceeds rapidly at 0 °C to room temperature. The lack of steric bulk around C3 allows the bulky Vilsmeier reagent (chloromethyleneiminium ion) to attack seamlessly.
Conversely, 4-chloro-5,7-dimethyl-1H-indole exhibits sluggish EAS kinetics. The chlorine atom at C4 projects directly into the trajectory required for the electrophile to attack C3 (peri-steric clash). To overcome this activation energy barrier, the reaction requires elevated temperatures and extended reaction times.
Self-Validating Protocol: Vilsmeier-Haack C3-Formylation
-
Reagent Preparation: Cool anhydrous DMF (3.0 equiv) to 0 °C under N₂. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the Vilsmeier active complex.
-
Substrate Addition: Dissolve the indole substrate (1.0 equiv) in anhydrous DMF and add dropwise.
-
Thermal Adjustment (Causality-Driven):
-
For 5-chloroindole: Maintain at 25 °C for 2 hours.
-
For 4-chloro-5,7-dimethyl-1H-indole: Heat to 50 °C for 6–8 hours to overcome the C4-Cl peri-steric hindrance.
-
-
Validation Check: Quench a 10 µL aliquot in saturated aqueous sodium acetate. Analyze via LC-MS. The formation of the C3-aldehyde is confirmed by a mass shift of +28 Da (M+H). Self-Correction: If >5% starting material persists, the steric hindrance is impeding the sigma-complex formation; increase the temperature by 10 °C.
-
Workup: Pour into ice water, neutralize with 2M NaOH to hydrolyze the iminium intermediate, and extract with EtOAc.
Palladium-Catalyzed Cross-Coupling
Cross-coupling of haloindoles is notoriously challenging due to the potential for the free N-H group to act as a catalyst poison or undergo side reactions[5],[6]. However, the steric environment of the C-Cl bond is the primary differentiator between these two substrates.
Comparative Performance: 5-Chloroindole can be efficiently cross-coupled under remarkably mild, aqueous conditions (e.g., 37 °C using water-soluble Na₂PdCl₄ and SSPhos) because the C5 position is sterically unencumbered[7],[5].
In stark contrast, the C4-chlorine in 4-chloro-5,7-dimethyl-1H-indole is trapped between the C3 position and the C5-methyl group. This creates a severe steric bottleneck for the incoming Palladium(0) species. Standard catalysts like Pd(dppf)Cl₂ will fail to undergo oxidative addition. Successful coupling requires highly active, bulky biaryl phosphine ligands (like XPhos) that provide an electron-rich metal center while accommodating the hindered substrate[6].
Figure 2: Logical workflow and catalyst selection for Suzuki-Miyaura cross-coupling based on steric barriers.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
-
Reagent Assembly: In a Schlenk flask, combine the indole substrate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Add biphenyl (0.1 equiv) as an internal standard for quantitative tracking.
-
Catalyst Selection:
-
For 5-chloroindole: Add Na₂PdCl₄ (2 mol%) and SSPhos (4 mol%).
-
For 4-chloro-5,7-dimethyl-1H-indole: Add XPhos Pd G2 (5 mol%) to force oxidative addition into the hindered C4-Cl bond.
-
-
Solvent & Degassing: Add degassed 1,4-dioxane/H₂O (4:1). Purge with N₂ for 10 minutes.
-
Reaction Execution: Heat 5-chloroindole to 40 °C; heat 4-chloro-5,7-dimethyl-1H-indole to 100 °C.
-
Validation Check: Monitor the oxidative addition phase by GC-FID using the biphenyl internal standard. The disappearance of the starting indole without the appearance of the protodehalogenated byproduct confirms successful oxidative addition rather than catalyst poisoning. If protodehalogenation >10% is observed, the oxidative addition is too slow; increase ligand-to-palladium ratio.
N-Alkylation Dynamics
Deprotonation of the indole N-H (pKa ~16.2) followed by reaction with an electrophile is a standard procedure. For 5-chloroindole, treatment with NaH in DMF followed by methyl iodide yields the N-methylated product quantitatively within 1 hour at 0 °C.
For 4-chloro-5,7-dimethyl-1H-indole, the C7-methyl group introduces significant A-strain (allylic strain) and physically blocks the approach trajectory of the electrophile toward the N1 anion. Alkylation requires a larger excess of electrophile, stronger bases (e.g., Cs₂CO₃ or KHMDS), and elevated temperatures to achieve full conversion.
Quantitative Data Summary
The following table summarizes the comparative experimental performance of both substrates across standard transformations, highlighting the empirical impact of the structural differences.
| Transformation | 5-Chloroindole (Yield / Time / Temp) | 4-Chloro-5,7-dimethyl-1H-indole (Yield / Time / Temp) | Primary Mechanistic Bottleneck |
| C3-Formylation (Vilsmeier-Haack) | 92% / 2 h / 25 °C | 68% / 8 h / 50 °C | Peri-steric clash between C4-Cl and incoming electrophile at C3. |
| Suzuki Coupling (Ph-B(OH)₂, Pd) | 88% / 4 h / 40 °C (Mild Pd) | 71% / 16 h / 100 °C (XPhos Pd G2) | Severe steric hindrance at C4-Cl preventing Pd(0) oxidative addition. |
| N-Alkylation (MeI, NaH, DMF) | 98% / 1 h / 0 °C | 75% / 6 h / 25 °C | C7-Methyl group shielding the N1 nucleophilic center. |
References
-
Synthesis and Chemistry of Indole. Banaras Hindu University. Available at:[Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog (Imperial College). Available at:[Link]
Sources
- 1. 4-Chloro-5,7-DiMethylindole | 1167055-63-1 [chemicalbook.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity: A Comparative Analysis Using 4-chloro-5,7-dimethyl-1H-indole and Surface Plasmon Resonance
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. Understanding the binding affinity and kinetics of a small molecule to its protein target is a critical step in validating its potential as a therapeutic agent. This guide provides an in-depth, technical comparison of leading biophysical techniques for affinity validation, centered on a practical case study: validating the binding of the novel compound 4-chloro-5,7-dimethyl-1H-indole to its hypothetical target, a protein kinase.
Indole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them a cornerstone in medicinal chemistry.[1][2] Their structural framework allows them to mimic peptide structures and bind to various enzymes, including protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3] This guide will use Surface Plasmon Resonance (SPR) as the primary methodology, providing a detailed protocol and comparing its performance against other widely used techniques.
Part 1: The Gold Standard—Surface Plasmon Resonance (SPR)
SPR has become a benchmark technology for studying biomolecular interactions, valued for its ability to provide real-time, label-free data on binding kinetics and affinity.[4][5] The technique relies on an optical phenomenon where light striking a thin gold film on a sensor chip excites surface plasmons, creating a dip in the intensity of reflected light at a specific angle—the resonance angle.[5] When a protein (ligand) is immobilized on this chip, and a small molecule (analyte) flows over it, the binding event increases the mass on the surface, causing a proportional change in the refractive index.[6][7] This change is detected as a shift in the resonance angle, which is plotted against time to generate a sensorgram.[8]
Expert Insights: Why Choose SPR for Small Molecules?
For small molecule interactions, SPR offers several distinct advantages. Its high sensitivity is crucial for detecting the small mass change that occurs when a low molecular weight compound binds to a much larger protein. Furthermore, the real-time nature of the data allows for the determination of both the association rate (k_a_) and the dissociation rate (k_d_), providing a much richer understanding of the interaction mechanism than equilibrium-based methods alone. The kinetic information is invaluable for lead optimization, as compounds with similar affinities (K_D) can have vastly different on- and off-rates, impacting their in vivo efficacy and residence time on the target.[8]
Experimental Workflow: Validating 4-chloro-5,7-dimethyl-1H-indole Binding
The following protocol outlines the key steps for a robust SPR experiment. The causality behind each step is explained to ensure a self-validating experimental design.
Caption: A typical experimental workflow for an SPR-based binding analysis.
Detailed Step-by-Step Protocol
1. Preparation and Setup:
-
Ligand & Analyte Preparation:
-
The ligand (target protein kinase) should be purified to >95% homogeneity. Dialyze it into an appropriate buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0).
-
The analyte (4-chloro-5,7-dimethyl-1H-indole) should be dissolved in a compatible solvent like DMSO to create a high-concentration stock. Subsequent dilutions into the running buffer (e.g., HBS-EP+) should ensure the final DMSO concentration is low (<1-5%) and consistent across all samples to minimize solvent effects.[9]
-
-
Sensor Chip Selection: For covalent immobilization of the protein via its primary amines, a carboxymethylated dextran chip (e.g., CM5) is a standard choice.[10]
2. Ligand Immobilization:
-
Surface Activation: Activate the carboxymethyl groups on the sensor surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[11]
-
Ligand Injection: Inject the protein kinase solution over the activated surface. The protein's primary amines will form covalent amide bonds with the activated surface. Aim for an immobilization level that will yield a theoretical maximum analyte response (R_max_) of approximately 50-150 RU to avoid mass transport limitations.[11][12]
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface, preventing non-specific binding.[11]
-
Reference Surface: A reference flow cell should be prepared in parallel (activated and deactivated without ligand) to subtract bulk refractive index changes and non-specific binding from the signal.
3. Analyte Binding and Regeneration:
-
Analyte Injection: Inject a series of concentrations of 4-chloro-5,7-dimethyl-1H-indole over both the ligand and reference flow cells. Start with a low concentration and increase sequentially. Each cycle consists of:
-
Regeneration: After the dissociation phase, inject a solution (e.g., a short pulse of low pH glycine or high salt) to completely remove any remaining bound analyte. This step is crucial for ensuring the surface is ready for the next cycle.[13] The regeneration solution must be tested to ensure it does not denature the immobilized ligand.
4. Data Analysis:
-
Data Processing: The raw data from the reference cell is subtracted from the ligand cell data to produce a corrected sensorgram.
-
Model Fitting: The corrected sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions). This analysis yields the association rate constant (k_a), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).[8][10]
Part 2: A Comparative Guide to Alternative Affinity Validation Techniques
While SPR is a powerful tool, no single technique is universally optimal. The choice of method often depends on the specific biological system, available instrumentation, and the type of data required.[14] Below is a comparison of SPR with three other common techniques: Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST).[4][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. xantec.com [xantec.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. books.rsc.org [books.rsc.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 10. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
4-chloro-5,7-dimethyl-1H-indole proper disposal procedures
As a building block in drug discovery and organic synthesis, 4-chloro-5,7-dimethyl-1H-indole presents specific end-of-life handling requirements. While the indole core provides the structural foundation for many pharmacologically active compounds, the presence of the C4-chlorine atom fundamentally alters its waste classification.
Improper disposal of this compound not only violates environmental regulations but also poses severe safety risks, including the potential generation of toxic byproducts. This guide provides a mechanistic, self-validating protocol for the safe segregation, containment, and disposal of 4-chloro-5,7-dimethyl-1H-indole waste.
Mechanistic Safety Profile: The "Why" Behind the Protocol
To handle chemicals safely, researchers must understand the causality behind the hazards. The disposal strategy for 4-chloro-5,7-dimethyl-1H-indole is dictated by three primary molecular characteristics:
-
Halogenated Reactivity: The covalent carbon-chlorine (C-Cl) bond classifies this compound as a halogenated organic. When combusted at standard temperatures, halogenated organics can form polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic environmental pollutants. Therefore, it must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas () [1].
-
Biological Irritation: Like many substituted indoles, 4-chloro-5,7-dimethyl-1H-indole is highly lipophilic. This allows it to easily penetrate the lipid bilayers of the skin and mucous membranes, causing localized irritation (classified as GHS Category 2 for Skin/Eye Irritation) () [2].
-
Environmental Persistence: The compound's hydrophobicity means it will not readily degrade in standard aqueous wastewater treatment facilities, necessitating strict "zero-drain" policies () [3].
Quantitative Waste Specifications
To ensure compliance and safety, all waste streams containing 4-chloro-5,7-dimethyl-1H-indole must adhere to the following quantitative specifications:
| Parameter | Specification / Limit | Mechanistic Rationale |
| Waste Stream Category | Halogenated Organic | Presence of C-Cl bond dictates high-temp destruction. |
| Incineration Threshold | > 1,000 °C (1,832 °F) | Prevents formation of toxic dioxins and furans. |
| Aqueous Discharge | Strictly Prohibited (< 0.1%) | High lipophilicity causes persistence in wastewater. |
| Container Material | HDPE or Amber Glass | Prevents solvent leaching and photodegradation. |
| PPE Requirements | Nitrile Gloves (≥0.11mm) | Mitigates GHS Category 2 skin irritation risks. |
Self-Validating Disposal Protocol
Every step in this protocol includes a validation check to ensure the system remains safe and compliant before proceeding to the next phase.
Phase 1: Quenching and Preparation
-
Action: If the indole was utilized in a chemical reaction (e.g., alkylation or cross-coupling), ensure all reactive reagents and intermediates are fully quenched before disposal.
-
Causality: Unquenched reagents (such as reactive hydrides or Lewis acids) placed in a sealed waste container can generate gas, leading to over-pressurization and catastrophic container failure.
-
Validation Check: Observe the waste solution in an open beaker inside the fume hood for 5 minutes post-quenching. The complete absence of gas evolution (bubbling) or exothermic heat confirms the mixture is safe for transfer.
Phase 2: Segregation and Transfer
-
Action: Transfer the mixture exclusively into a designated "Halogenated Organic Waste" container. Do not mix this with non-halogenated solvent streams (like pure ethanol or ethyl acetate).
-
Causality: Halogenated waste requires specialized, high-cost incineration. Diluting it with non-halogenated solvents unnecessarily increases disposal costs and complicates the incineration chemistry.
-
Validation Check: Cross-reference the solvent log attached to the waste container. If the log contains incompatible chemicals (e.g., strong oxidizers like nitric acid), do NOT add the indole waste. Proceeding only when the log confirms compatibility validates the safety of the transfer.
Phase 3: Containment and EHS Handoff
-
Action: Seal the container tightly and apply a standardized hazardous waste label. Write out the full chemical name: "4-chloro-5,7-dimethyl-1H-indole".
-
Causality: Environmental Health and Safety (EHS) personnel and downstream waste contractors rely on exact chemical nomenclature to determine the correct destruction temperature and scrubber requirements. Abbreviations are legally non-compliant and dangerous.
-
Validation Check: Visually inspect the secondary containment tray for any micro-pooling of solvents. A completely dry tray, combined with a label that explicitly checks the "Halogenated" and "Irritant" hazard boxes, confirms the container is ready for EHS pickup.
Waste Routing Decision Tree
To streamline laboratory operations, follow the logical workflow below to determine the correct disposal route based on the physical state of the waste.
Workflow for the segregation and proper disposal of 4-chloro-5,7-dimethyl-1H-indole waste.
References
-
National Center for Biotechnology Information (NCBI). "4-Chloroindole | C8H6ClN | CID 91345 - PubChem". Accessed March 2026.[Link]
Personal protective equipment for handling 4-chloro-5,7-dimethyl-1H-indole
Comprehensive Safety and Operational Guide for Handling 4-chloro-5,7-dimethyl-1H-indole
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system of risk mitigation. 4-chloro-5,7-dimethyl-1H-indole (CAS 1167055-63-1) is a highly valuable halogenated indole scaffold widely utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors and targeted oncology therapeutics[1]. However, the very structural features that make it biologically active—its lipophilic methyl groups and electron-withdrawing chlorine atom—also dictate stringent handling protocols[2].
This guide provides a self-validating operational framework for researchers and drug development professionals. Every protocol described herein is designed to explain the causality behind the safety choice, ensuring that your laboratory practices exceed the baseline requirements of the3[3].
Mechanistic Hazard Profile & Causality
Indole derivatives exhibit moderate to high toxicity depending on their specific substitution patterns. The 5,7-dimethyl substitution on 4-chloro-5,7-dimethyl-1H-indole significantly increases the molecule's lipophilicity compared to an unsubstituted indole core. This enhanced lipophilicity facilitates rapid penetration through the stratum corneum if dermal exposure occurs, making skin contact a primary hazard.
Furthermore, as a fine crystalline powder, this compound carries a high risk of aerosolization. Inhalation of halogenated indoles can lead to acute respiratory tract irritation and potential systemic toxicity[4]. Therefore, all handling must be engineered to prevent both dermal absorption and particulate inhalation.
Quantitative PPE Specifications
To establish a robust biological boundary, personnel must utilize Personal Protective Equipment (PPE) that specifically counters the lipophilic and particulate hazards of this compound. The following matrix outlines the mandatory PPE, engineered to provide a self-validating breach detection system.
| PPE Component | Material Specification | Minimum Thickness | Est. Breakthrough Time | Mechanistic Justification |
| Inner Glove | Nitrile | 4 mil (0.1 mm) | > 60 minutes | Serves as the final biological barrier against lipophilic penetration. |
| Outer Glove | Nitrile | 8 mil (0.2 mm) | > 120 minutes | Primary contact layer. Must be inspected continuously; discard immediately upon visible contamination to maintain the self-validating system. |
| Eye Protection | Polycarbonate (ANSI Z87.1) | 2.0 mm | N/A (Impact/Splash) | Protects ocular mucosa from aerosolized particulates and solvent splashes[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | N/A | Prevents particulate accumulation on street clothing; FR is required if the compound is handled alongside flammable organic solvents. |
| Respirator | N95 / P100 Particulate | N/A | 99.97% efficiency | Mandatory only if weighing outside a certified chemical fume hood to prevent inhalation of aerosolized dust. |
Operational Workflow & Engineering Controls
The primary engineering control for handling 4-chloro-5,7-dimethyl-1H-indole is the chemical fume hood, which must maintain a verified face velocity of 0.4–0.6 m/s[5].
Safety workflow for 4-chloro-5,7-dimethyl-1H-indole handling.
Standard Operating Procedure: Weighing and Solubilization
-
Preparation & Verification: Verify fume hood calibration. Clear the workspace to establish a dedicated handling zone, preventing cross-contamination with other assays.
-
Static Mitigation (Critical Step): Halogenated indole powders frequently carry a static charge, causing them to repel from metal spatulas and aerosolize. Pass a disposable polymeric weighing boat through an anti-static ionizer before use.
-
Mass Transfer: Using a micro-spatula, carefully transfer the required mass into the tared boat. Keep the source bottle's exposure time to an absolute minimum to prevent environmental moisture absorption and vapor release.
-
Solubilization: Transfer the powder into a reaction vial. When adding organic solvents (e.g., DMSO, DMF, or dichloromethane), dispense the liquid slowly down the interior wall of the vial to prevent dust kick-up. Cap the vial securely to create a closed system before removing it from the hood.
-
Decontamination: Wipe the balance pan and surrounding hood surface with a lint-free wipe dampened with 70% isopropanol. Follow with a dry wipe.
Spill Response & Disposal Plan
Proper disposal is not just a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship[6]. Halogenated organic waste must be strictly segregated from non-halogenated waste to prevent dangerous exothermic reactions and to comply with environmental regulations.
Spill Response Protocol:
-
Small Spills (< 50 g): Do not sweep dry powder, as the mechanical action will aerosolize the chemical. Cover the spill with absorbent pads dampened with a compatible solvent (e.g., isopropanol) to dissolve and contain the indole. Wipe the area thoroughly and place all contaminated materials into a solid hazardous waste container.
-
Large Spills (> 50 g): Evacuate the immediate area, increase fume hood exhaust if possible, and contact the Environmental Health and Safety (EHS) office immediately.
Waste Segregation Plan:
-
Solid Waste: Place all contaminated weighing boats, spatulas, wipes, and outer gloves into a puncture-resistant container explicitly labeled "Hazardous Solid Waste - Halogenated Organics".
-
Liquid Waste: Any solvent mixtures containing 4-chloro-5,7-dimethyl-1H-indole must be disposed of in a liquid waste carboy labeled "Halogenated Solvents". Ensure all waste carboys are stored in secondary containment trays to capture potential leaks.
References
-
Laboratory Safety Guidance - OSHA Occupational Safety and Health Administration (OSHA) [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI)[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery National Center for Biotechnology Information (NCBI) / PMC[Link]
-
The Indole Scaffold in Biochemistry and Therapeutics MDPI[Link]
-
INDOLE Ataman Chemicals [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. osha.gov [osha.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. scribd.com [scribd.com]
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